

Acetaminophen-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acetaminophen-d5**

Cat. No.: **B12380463**

[Get Quote](#)

An In-Depth Technical Guide to **Acetaminophen-d5**

This technical guide provides a comprehensive overview of **Acetaminophen-d5**, a deuterated analog of the widely used analgesic and antipyretic drug, Acetaminophen. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Compound Information

Acetaminophen-d5 is a stable isotope-labeled version of Acetaminophen, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.

Quantitative Data

The key quantitative information for **Acetaminophen-d5** and its non-deuterated counterpart are summarized in the table below for direct comparison.

Property	Acetaminophen-d5	Acetaminophen (unlabeled)
Molecular Weight	156.19 g/mol [1]	151.16 g/mol [2]
Molecular Formula	C ₈ H ₄ D ₅ NO [1]	C ₈ H ₉ NO ₂ [2]
CAS Number	Not Found	103-90-2 [2]

Note: A specific CAS (Chemical Abstracts Service) registry number for **Acetaminophen-d5** could not be definitively identified from the provided search results. The CAS number for the unlabeled Acetaminophen is 103-90-2.

Experimental Protocols

While specific experimental protocols for the synthesis of **Acetaminophen-d5** were not detailed in the search results, a general method for the synthesis of Acetaminophen can be adapted. The key difference would be the use of deuterated starting materials. The following is a generalized procedure for the acylation of p-aminophenol.

General Synthesis of Acetaminophen

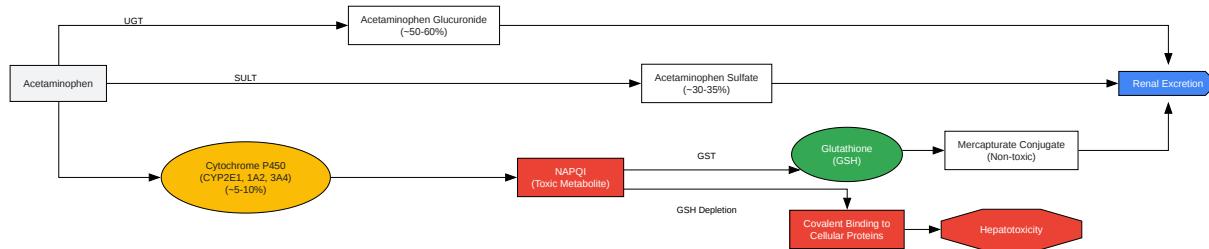
The synthesis of acetaminophen typically involves the acetylation of p-aminophenol with acetic anhydride.

Reaction:

Procedure:

- Dissolve p-aminophenol in water, often with the addition of a small amount of acid (like hydrochloric acid) to aid in dissolution by forming the hydrochloride salt.[\[3\]\[4\]](#)
- The solution may be treated with decolorizing charcoal to remove colored impurities.[\[3\]\[5\]](#)
- A buffer, such as sodium acetate, is added to neutralize the acid and liberate the free amine.[\[3\]\[4\]](#)

- Acetic anhydride is then added to the solution.[3][4]
- The mixture is heated to facilitate the reaction.[3][5]
- Upon cooling, the acetaminophen product crystallizes out of the solution.[5][6]
- The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as a water-methanol mixture.[5][6]

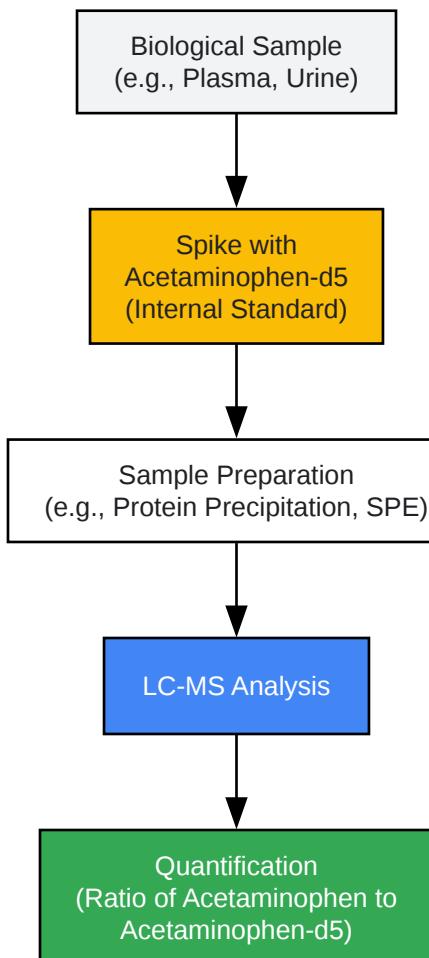

To synthesize **Acetaminophen-d5**, deuterated analogs of the reactants, such as deuterated p-aminophenol or deuterated acetic anhydride, would be used.

Metabolism and Signaling Pathways

Acetaminophen-d5 is expected to follow the same metabolic pathways as its non-deuterated counterpart. The primary site of metabolism is the liver. The major metabolic routes are glucuronidation and sulfation, which produce water-soluble conjugates that are excreted in the urine.[7][8] A minor fraction is metabolized by the cytochrome P450 enzyme system to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[7][8] Under normal conditions, NAPQI is detoxified by conjugation with glutathione.[7]

Metabolic Pathway of Acetaminophen

The following diagram illustrates the primary metabolic pathways of Acetaminophen.



[Click to download full resolution via product page](#)

Caption: Metabolic pathways of Acetaminophen in the liver.

Analytical Workflow Using Acetaminophen-d5

Acetaminophen-d5 is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Acetaminophen in biological samples.

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow using **Acetaminophen-d5** as an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atc.io [atc.io]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rene.souty.free.fr [rene.souty.free.fr]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. Acetaminophen – metabolism [sites.duke.edu]
- 8. SMPDB [smpdb.ca]
- To cite this document: BenchChem. [Acetaminophen-d5 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380463#acetaminophen-d5-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com